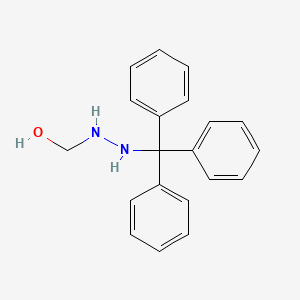

(2-Tritylhydrazinyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Methanol serves as a critical feedstock in catalytic processes for producing higher alcohols and other valuable chemicals. The iridium-catalyzed C–C coupling of methanol with allenes represents a significant advancement in utilizing methanol as a one-carbon building block in fine chemical synthesis, producing higher alcohols with all-carbon quaternary centers (Moran et al., 2011). Additionally, methanol's role in the synthesis of 2,4,6-triaryl-1,3,5-triazines from aryl methanols and amidines showcases its utility in creating complex molecular structures efficiently (Xie et al., 2014).

Methanol in Materials Science

Methanol's interaction with lipid dynamics in biological and synthetic membranes highlights its significant impact on the structure-function relationship associated with bilayer composition, such as lipid asymmetry (Nguyen et al., 2019). This knowledge is crucial for the development of biomembrane and proteolipid studies.

Energy Production and Hydrogen Generation

Methanol plays a pivotal role in energy production, particularly in the synthesis and utilization of hydrogen. For instance, the photolysis of aqueous H2O2 in the presence of methanol for the measurement of *OH radicals production serves as a foundation for understanding UV actinometry in photoreactors (Goldstein et al., 2007). The visible light-driven splitting of alcohols into hydrogen and corresponding carbonyl compounds over Ni-modified CdS photocatalysts further demonstrates methanol's utility in sustainable hydrogen production (Chai et al., 2016).

Environmental Technology

Methanol's application in environmental technology is evidenced by its use in synthesizing bio-diesel and bio-lubricant by transesterification of vegetable oil with lower and higher alcohols over heteropolyacids supported by clay, showcasing its potential in renewable energy sources (Bokade & Yadav, 2007).

Future Directions

properties

IUPAC Name |

(2-tritylhydrazinyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c23-16-21-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21-23H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXDWVJTSBOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tritylhydrazinyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

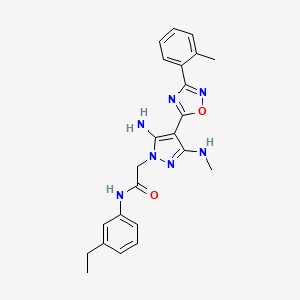

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

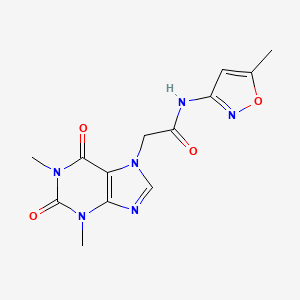

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

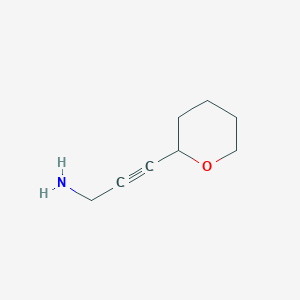

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)